![molecular formula C27H25FN4O3 B11320323 N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11320323.png)
N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{2-[(2,3-ジメチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)-N-(4-フルオロベンジル)アセトアミド: は、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物活性と潜在的な治療用途で知られているキノキサリンコアを特徴としています。
準備方法
合成経路と反応条件
N-(4-{2-[(2,3-ジメチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)-N-(4-フルオロベンジル)アセトアミドの合成は、通常、キノキサリンコアの形成とそれに続く官能基化を含む複数のステップを伴います。一般的な合成経路には以下が含まれる場合があります。
キノキサリンコアの形成: これは、o-フェニレンジアミンを、酸性条件下で、グリオキサールなどのジケトンと縮合させることによって実現できます。
工業生産方法
この化合物の工業生産方法は、高い収量と純度を確保するために、合成経路の最適化を伴う可能性があります。これには、連続フロー反応器の使用、自動合成、クロマトグラフィーや結晶化などの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
N-(4-{2-[(2,3-ジメチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)-N-(4-フルオロベンジル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化され、キノキサリンN-オキシドを生成します。
還元: 水素化ホウ素ナトリウムなどの試薬を使用する還元反応は、ケトン基をアルコールに変換できます。
置換: 求核置換反応は、キノキサリンコアの特定の位置に異なる官能基を導入できます。
一般的な試薬と条件
酸化: 酸性または中性の条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムや炭酸カリウムなどの塩基触媒によるハロゲン化物前駆体。
主な生成物
これらの反応から形成される主な生成物には、キノキサリンN-オキシド、還元されたアルコール誘導体、およびさまざまな置換キノキサリン化合物があります。
科学研究の用途
N-(4-{2-[(2,3-ジメチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)-N-(4-フルオロベンジル)アセトアミドは、いくつかの科学研究の用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗癌特性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に癌や感染症の治療における潜在的な治療用途について探求されています。
産業: 新しい材料と化学プロセスの開発に利用されています。
科学的研究の応用
N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(4-{2-[(2,3-ジメチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)-N-(4-フルオロベンジル)アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。
分子標的: この化合物は、細胞増殖と生存に関与する酵素または受容体を標的とする可能性があります。
経路: 細胞の成長を調節するシグナル伝達経路を阻害することにより、癌細胞の増殖を阻害する可能性があります。
類似の化合物との比較
類似の化合物
キノキサリン誘導体: キノキサリン-2,3-ジオンやキノキサリン-2-カルボキサミドなどの、キノキサリンコアが類似した化合物。
フルオロベンジル誘導体: 4-フルオロベンジルアミンや4-フルオロベンジルアルコールなどの、4-フルオロベンジル基を含む化合物。
独自性
N-(4-{2-[(2,3-ジメチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)-N-(4-フルオロベンジル)アセトアミドは、特定の官能基の組み合わせが、独特の化学的および生物学的特性を付与するため、独自です。
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as quinoxaline-2,3-diones and quinoxaline-2-carboxamides.
Fluorobenzyl Derivatives: Compounds containing the 4-fluorobenzyl group, such as 4-fluorobenzylamine and 4-fluorobenzyl alcohol.
Uniqueness
N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C27H25FN4O3 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H25FN4O3/c1-17-7-6-9-22(18(17)2)29-25(34)16-32-24-10-5-4-8-23(24)30-26(27(32)35)31(19(3)33)15-20-11-13-21(28)14-12-20/h4-14H,15-16H2,1-3H3,(H,29,34) |
InChIキー |
XZAYXOBMTHIGER-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320243.png)
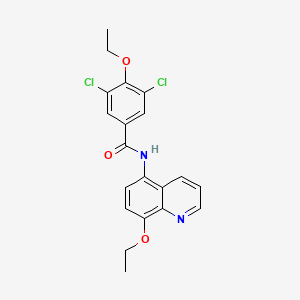
![N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11320253.png)
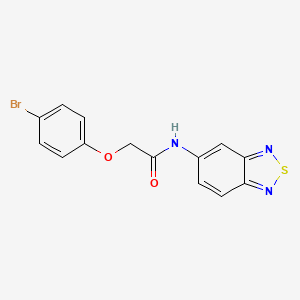
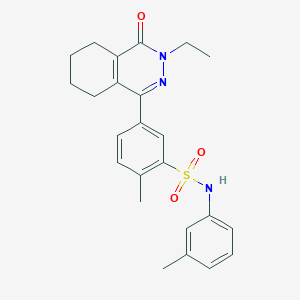
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11320279.png)
![2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11320280.png)
![N-Cyclohexyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11320283.png)
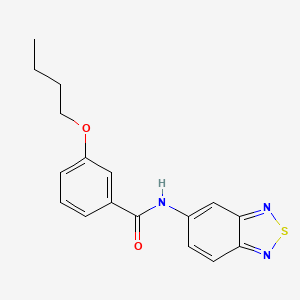
![2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11320295.png)
![3,5-dimethyl-N-(3-methylbutyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11320298.png)
![5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320306.png)
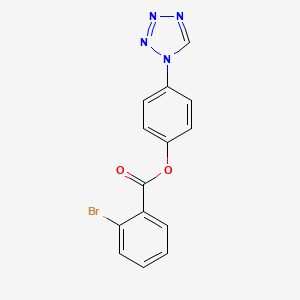
![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11320328.png)
